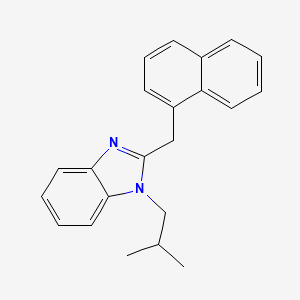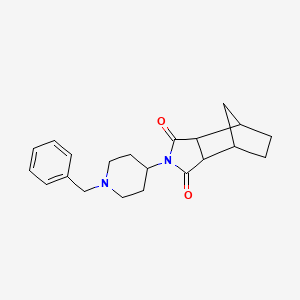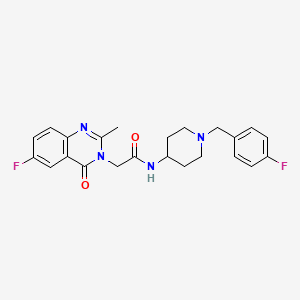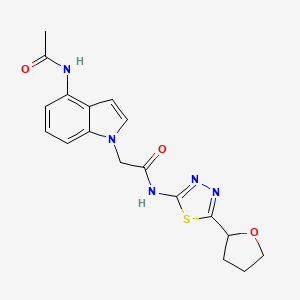![molecular formula C16H17N3O2S B10983135 2-{[1-(propan-2-yl)-1H-indol-4-yl]oxy}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B10983135.png)
2-{[1-(propan-2-yl)-1H-indol-4-yl]oxy}-N-(1,3-thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(propan-2-yl)-1H-indol-4-yl]oxy}-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an indole moiety linked to a thiazole ring via an acetamide bridge, making it a versatile candidate for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(propan-2-yl)-1H-indol-4-yl]oxy}-N-(1,3-thiazol-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Thiazole Ring Formation: The thiazole ring can be synthesized via Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.
Coupling Reaction: The indole derivative is then coupled with the thiazole derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(propan-2-yl)-1H-indol-4-yl]oxy}-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted indole or thiazole derivatives.
Scientific Research Applications
2-{[1-(propan-2-yl)-1H-indol-4-yl]oxy}-N-(1,3-thiazol-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-{[1-(propan-2-yl)-1H-indol-4-yl]oxy}-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- **2-{[1-(propan-2-yl)-1H-indol-4-yl]oxy}-N-(1,3-thiazol-2-yl)acetamide shares structural similarities with other indole and thiazole derivatives, such as indomethacin and thiazole orange.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with a similar indole structure.
Thiazole Orange: A fluorescent dye used in nucleic acid staining with a similar thiazole ring.
Uniqueness
Structural Uniqueness: The combination of indole and thiazole moieties linked by an acetamide bridge is unique, providing distinct chemical and biological properties.
Functional Uniqueness: The compound’s ability to undergo various chemical reactions and its potential bioactivity make it a valuable candidate for further research and development.
Properties
Molecular Formula |
C16H17N3O2S |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
2-(1-propan-2-ylindol-4-yl)oxy-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C16H17N3O2S/c1-11(2)19-8-6-12-13(19)4-3-5-14(12)21-10-15(20)18-16-17-7-9-22-16/h3-9,11H,10H2,1-2H3,(H,17,18,20) |
InChI Key |
WMHZQCUHDRUQDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC2=C1C=CC=C2OCC(=O)NC3=NC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide](/img/structure/B10983059.png)
![4-(4-fluorophenyl)-N-(2-{[3-(methylsulfanyl)phenyl]amino}-2-oxoethyl)piperazine-1-carboxamide](/img/structure/B10983062.png)

![1-methyl-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1H-indole-5-carboxamide](/img/structure/B10983085.png)

![1H-indol-3-yl{4-[(3-nitrophenyl)carbonyl]piperazin-1-yl}methanone](/img/structure/B10983107.png)
![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B10983111.png)
![N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B10983112.png)
![N-[4-(acetylamino)phenyl]-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide](/img/structure/B10983118.png)
![N-(2-{[(4-methylphenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide](/img/structure/B10983137.png)

![3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]propanamide](/img/structure/B10983150.png)
![Methyl 4-({[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetyl}amino)benzoate](/img/structure/B10983151.png)
